molecular formula C16H15ClN6O2S2 B12499865 4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B12499865
M. Wt: 422.9 g/mol
InChI Key: KASMUASDECAVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that features a combination of thiazole and triazole rings These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

The synthesis of 4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the thiazole and triazole rings, followed by their coupling with the benzamide moiety. Common synthetic routes include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where azides react with alkynes.

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the benzamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Chemical Reactions Analysis

4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form new derivatives.

Scientific Research Applications

4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide include:

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Tiazofurin: An anticancer agent featuring a triazole ring.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C16H15ClN6O2S2

Molecular Weight

422.9 g/mol

IUPAC Name

4-chloro-N-[[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C16H15ClN6O2S2/c1-23-12(8-19-14(25)10-2-4-11(17)5-3-10)21-22-16(23)27-9-13(24)20-15-18-6-7-26-15/h2-7H,8-9H2,1H3,(H,19,25)(H,18,20,24)

InChI Key

KASMUASDECAVJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.